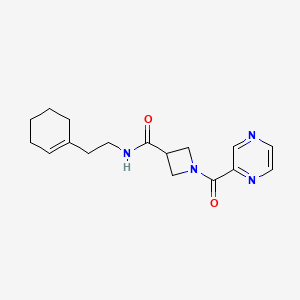![molecular formula C28H33ClN4O5S2 B2530705 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1321656-27-2](/img/structure/B2530705.png)
4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the coupling of amino-thiazole or amino-thiazoline bases with acid chlorides of substituted benzoic acids. The process typically includes the use of spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy for identification. In some cases, the structure is further confirmed by single-crystal X-ray diffraction . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and analytical techniques would be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The presence of thiazole or thiazoline rings coupled with a benzamide moiety is a common feature in these compounds. The structural analysis often reveals how different substituents on the benzamide ring can influence the overall shape and electronic distribution of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like the dimethylamino group and the benzamide linkage suggests that these molecules could participate in various chemical reactions, potentially leading to the formation of salts, such as hydrochlorides, which can enhance solubility and bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural features and the presence of specific functional groups. The hydrochloride salts of some compounds have shown increased solubility, which is important for their potential use as pharmaceutical agents. The anti-inflammatory activity of some of these compounds has been tested, indicating that they can interact with biological systems without adversely affecting myocardial function at certain concentrations .
科学的研究の応用
Chemical Synthesis and Biological Activity
The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride belongs to a class of chemicals with diverse biological activities and potential applications in scientific research, particularly in the synthesis of novel compounds with pharmacological interests. Although the specific compound was not directly found in the literature, closely related compounds have been synthesized and evaluated for various biological activities, which can provide insight into the potential applications of this compound.
Synthesis of Novel Heterocyclic Compounds : A study described the synthesis of novel compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, and oxadiazepines, indicate the potential of such chemical structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cardiac Electrophysiological Activity : Another study synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activities, suggesting the compound's potential use in heart-related disorders (Morgan et al., 1990).
Anti-inflammatory Drugs : Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline showed anti-inflammatory activity, highlighting the potential of thiazole and thiazoline-based compounds in developing new anti-inflammatory drugs (Lynch et al., 2006).
Inhibition of Carbonic Anhydrases : Acridine-acetazolamide conjugates were investigated as inhibitors of carbonic anhydrases, an enzyme important in various physiological processes, indicating potential applications in treating conditions like glaucoma or mountain sickness (Ulus et al., 2016).
Antimicrobial Activity : The synthesis of novel 2-substituted-1Hbenzimidazole derivatives showed in vitro antimicrobial activity, suggesting the compound's use in developing new antimicrobial agents (Abdellatif et al., 2013).
Anticancer Evaluation : Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, indicating potential applications in cancer therapy (Ravinaik et al., 2021).
特性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S2.ClH/c1-30(2)15-16-32(28-29-23-17-24(36-4)25(37-5)18-26(23)38-28)27(33)21-11-13-22(14-12-21)39(34,35)31(3)19-20-9-7-6-8-10-20;/h6-14,17-18H,15-16,19H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEAPOWWYAPEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

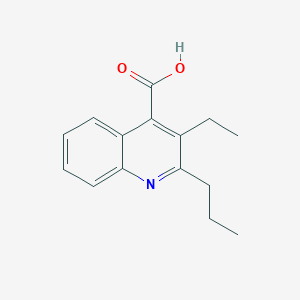
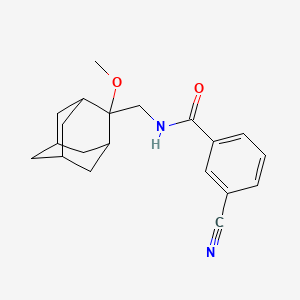
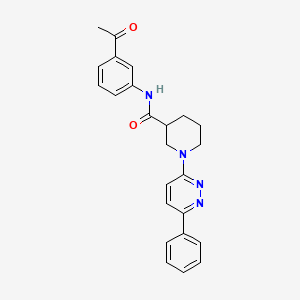
![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)
![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)
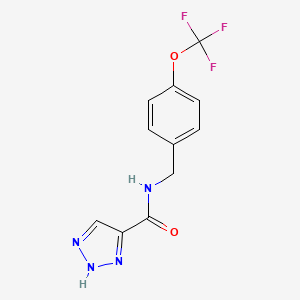
![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)
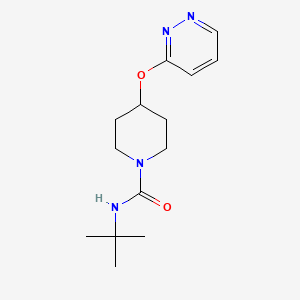
![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)
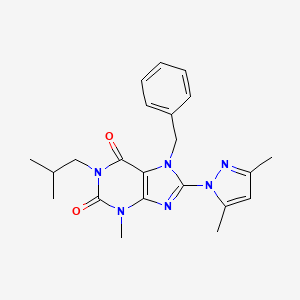
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)
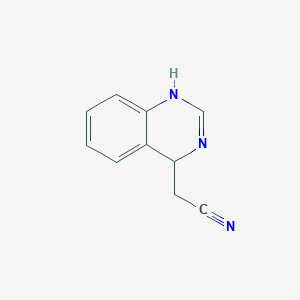
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)
